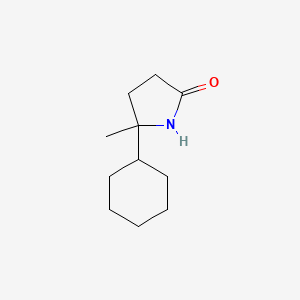
5-Cyclohexyl-5-methyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclohexyl-5-methyl-2-pyrrolidinone: is a chemical compound with the molecular formula C₁₁H₁₉NO. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a cyclohexyl and a methyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their versatile biological activities and are used as scaffolds in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-5-methyl-2-pyrrolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylmethylamine with methyl acrylate, followed by cyclization under acidic conditions to form the pyrrolidinone ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions:
Oxidation: 5-Cyclohexyl-5-methyl-2-pyrrolidinone can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidinones.
科学的研究の応用
Chemistry: 5-Cyclohexyl-5-methyl-2-pyrrolidinone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer. Its derivatives are investigated for their pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers .
作用機序
The mechanism of action of 5-Cyclohexyl-5-methyl-2-pyrrolidinone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context .
類似化合物との比較
2-Pyrrolidinone: A simpler analog with a similar lactam structure but without the cyclohexyl and methyl groups.
5-Methyl-2-pyrrolidinone: Similar to 5-Cyclohexyl-5-methyl-2-pyrrolidinone but lacks the cyclohexyl group.
Uniqueness: this compound is unique due to the presence of both cyclohexyl and methyl groups, which confer distinct physicochemical properties and biological activities. These structural features enhance its potential as a versatile scaffold in drug design and development .
特性
CAS番号 |
6139-31-7 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC名 |
5-cyclohexyl-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO/c1-11(8-7-10(13)12-11)9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,12,13) |
InChIキー |
MOZWSOGYOUQJSF-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)N1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


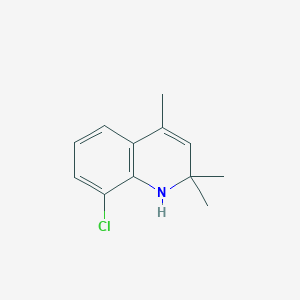
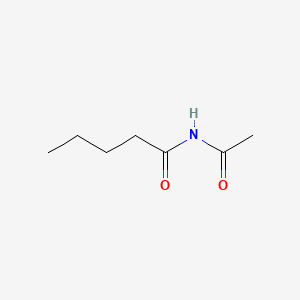
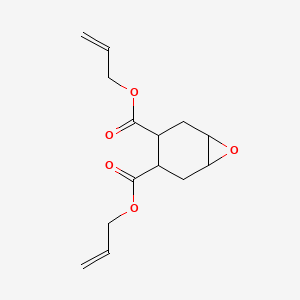
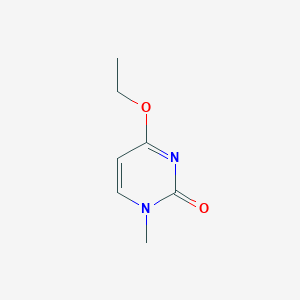

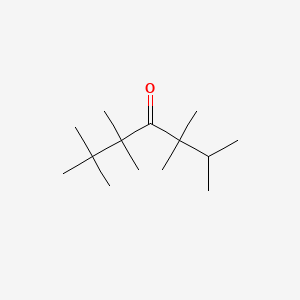
![[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile](/img/structure/B14732813.png)

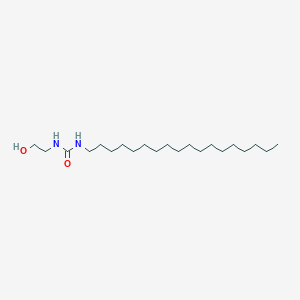
![2'H,6'H-Spiro[1,3-dioxolane-2,1'-pyrido[1,2-b]isoquinoline]](/img/structure/B14732827.png)

![N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14732845.png)


